molecular formula C26H16N2O2S2Zn B1384341 Bis[2-(2-benzothiazolyl)phenolato]zinc(II) CAS No. 58280-31-2

Bis[2-(2-benzothiazolyl)phenolato]zinc(II)

Cat. No.: B1384341
CAS No.: 58280-31-2
M. Wt: 517.9 g/mol
InChI Key: CJGUQZGGEUNPFQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

.

Biochemical Properties

Bis[2-(2-benzothiazolyl)phenolato]zinc(II) plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes such as cytochrome P450, influencing their catalytic activity. The compound’s interaction with proteins like albumin and hemoglobin can alter their structural conformation, affecting their function. Additionally, Bis[2-(2-benzothiazolyl)phenolato]zinc(II) can bind to nucleic acids, potentially impacting DNA replication and transcription processes .

Cellular Effects

The effects of Bis[2-(2-benzothiazolyl)phenolato]zinc(II) on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can affect gene expression and cellular metabolism. In various cell types, including hepatocytes and neurons, Bis[2-(2-benzothiazolyl)phenolato]zinc(II) has been found to induce apoptosis through the activation of caspases and the mitochondrial pathway .

Molecular Mechanism

At the molecular level, Bis[2-(2-benzothiazolyl)phenolato]zinc(II) exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with metalloproteins can lead to the displacement of essential metal ions, altering enzyme activity. Additionally, Bis[2-(2-benzothiazolyl)phenolato]zinc(II) can induce changes in gene expression by interacting with transcription factors and DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[2-(2-benzothiazolyl)phenolato]zinc(II) can be synthesized through a one-step solution process. The synthesis involves the reaction of zinc acetate with 2-(2-benzothiazolyl)phenol in a suitable solvent under controlled conditions . The reaction typically proceeds at room temperature, and the product is obtained as a solid-state sample .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis of Bis[2-(2-benzothiazolyl)phenolato]zinc(II) generally follows similar principles as laboratory-scale synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product .

Properties

CAS No.

58280-31-2

Molecular Formula

C26H16N2O2S2Zn

Molecular Weight

517.9 g/mol

IUPAC Name

zinc;2-(1,3-benzothiazol-2-yl)phenolate

InChI

InChI=1S/2C13H9NOS.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;/q;;+2/p-2

InChI Key

CJGUQZGGEUNPFQ-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O.[Zn]

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[O-].C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[O-].[Zn+2]

Pictograms

Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis[2-(2-benzothiazolyl)phenolato]zinc(II)
Reactant of Route 2
Reactant of Route 2
Bis[2-(2-benzothiazolyl)phenolato]zinc(II)
Reactant of Route 3
Reactant of Route 3
Bis[2-(2-benzothiazolyl)phenolato]zinc(II)
Reactant of Route 4
Reactant of Route 4
Bis[2-(2-benzothiazolyl)phenolato]zinc(II)
Reactant of Route 5
Reactant of Route 5
Bis[2-(2-benzothiazolyl)phenolato]zinc(II)
Reactant of Route 6
Reactant of Route 6
Bis[2-(2-benzothiazolyl)phenolato]zinc(II)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.